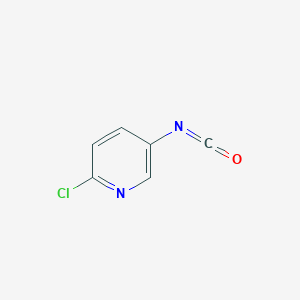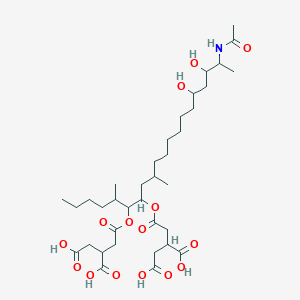
Fumonisin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumonisins are a group of mycotoxins produced by fungi that grow on corn and other grains. Fumonisin A2 is one of the most common types of fumonisins. It is a potent toxin that can cause serious health problems in humans and animals. In recent years, there has been increased interest in fumonisin A2 due to its potential health hazards.
Wissenschaftliche Forschungsanwendungen
Phytotoxicity in Aquatic Plants
Fumonisin A2, along with other fumonisins like A1, B2, and B3, shows phytotoxic properties. In a bioassay with duckweed (Lemna pausicostata), these compounds caused significant cellular leakage of electrolytes and photodegradation of chlorophylls, impacting plant growth negatively (Tanaka, Abbas, & Duke, 1993).
Impact on Mammalian Cell Cultures
In studies involving both plant and animal systems, fumonisins A1 and A2, among others, showed varying levels of toxicity. Fumonisins B1, B2, and B3 were effective toxins in mammalian cell cultures, indicating their potential impact on animal health (Abbas, Gelderblom, Cawood, & Shier, 1993).
Disruption of Metabolism and Birth Defects
Fumonisins disrupt sphingolipid metabolism and folate transport, impacting neural tube development in embryo culture and in vivo. This disruption is a potential risk factor for human neural tube defects, especially in regions with high consumption of fumonisin-contaminated maize (Marasas et al., 2004).
Binding to Food Matrix Components
Fumonisins, including fumonisin B1, can bind to food matrix components such as saccharides and proteins. This binding is relevant in understanding the stability and persistence of fumonisins in food products (Seefelder, Knecht, & Humpf, 2003).
Fumonisin Detection Using Aptamers
Aptamers, single-stranded oligonucleotides, have been developed for binding and detecting fumonisin B1. This method offers a promising alternative for fumonisin cleanup and detection in corn-based products (McKeague et al., 2010).
Genetic Basis of Fumonisin Production
Research on the maize pathogen Fusarium verticillioides, which produces fumonisins, has revealed the genetic basis for variations in fumonisin production. This is crucial for understanding the biosynthesis and regulation of these toxins (Proctor et al., 2006).
Eigenschaften
CAS-Nummer |
117415-47-1 |
|---|---|
Produktname |
Fumonisin A2 |
Molekularformel |
C36H61NO15 |
Molekulargewicht |
747.9 g/mol |
IUPAC-Name |
(2R)-2-[2-[(5R,6R,7S,9S,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C36H61NO15/c1-6-7-13-22(3)34(52-33(46)19-26(36(49)50)17-31(43)44)29(51-32(45)18-25(35(47)48)16-30(41)42)15-21(2)12-10-8-9-11-14-27(39)20-28(40)23(4)37-24(5)38/h21-23,25-29,34,39-40H,6-20H2,1-5H3,(H,37,38)(H,41,42)(H,43,44)(H,47,48)(H,49,50)/t21-,22+,23+,25+,26+,27-,28+,29-,34+/m0/s1 |
InChI-Schlüssel |
GQCJWFPDXATUKS-HWLZWWINSA-N |
Isomerische SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)NC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Andere CAS-Nummern |
117415-47-1 |
Synonyme |
fumonisin A2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



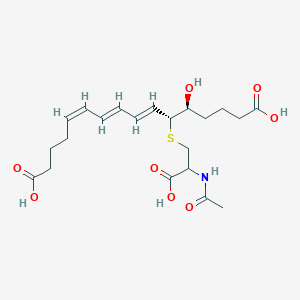

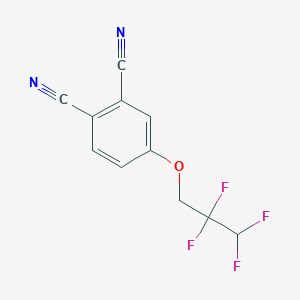
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
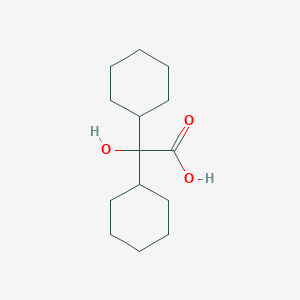
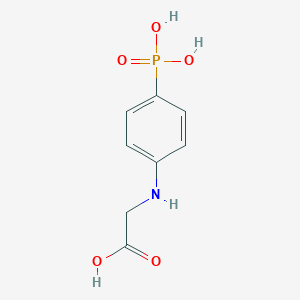
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
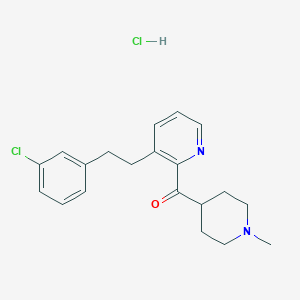
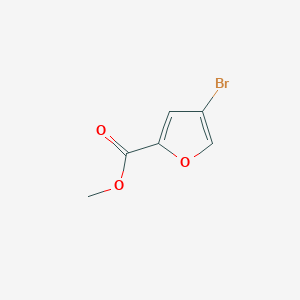

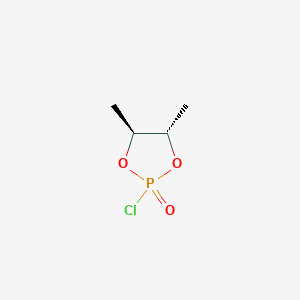
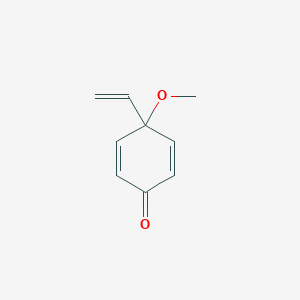
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
